molecular formula C10H9F3O B195003 3-[4-(Trifluoromethyl)phenyl]propanal CAS No. 166947-09-7

3-[4-(Trifluoromethyl)phenyl]propanal

Cat. No.: B195003
CAS No.: 166947-09-7
M. Wt: 202.17 g/mol
InChI Key: RAJLHYZMTYVILB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-[4-(Trifluoromethyl)phenyl]propanal plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions but can degrade over time, leading to the formation of new compounds that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and alterations in metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body. The compound’s metabolism often involves oxidation and reduction reactions, leading to the formation of different metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

Scientific Research Applications

Chemistry

3-[4-(Trifluoromethyl)phenyl]propanal serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Application Details
Synthesis of PharmaceuticalsUsed in the production of drugs like Cinacalcet, which treats secondary hyperparathyroidism.
Organic SynthesisActs as a precursor for synthesizing other fluorinated compounds.

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways.

  • Metabolic Pathways : It interacts with cytochrome P450 enzymes, influencing metabolic flux and the levels of metabolites.
  • Dosage Effects in Animal Models : Research indicates significant biological changes at higher doses, including liver damage and metabolic alterations.
Dosage Level Effects
Low DosesMinimal biological effects observed.
High DosesSignificant toxic effects, including liver damage.

Medicine

The compound is pivotal in drug development due to its unique properties.

  • Case Study 1 : Modifications to the trifluoromethyl group have been shown to enhance selectivity towards specific enzyme targets, improving therapeutic profiles for pain management drugs.
  • Case Study 2 : Research focused on optimizing synthetic routes for this compound to improve yield and purity for pharmaceutical applications.

Industrial Applications

This compound is also used in the production of agrochemicals and specialty chemicals, leveraging its chemical stability and reactivity.

Industry Application
AgrochemicalsUsed as a precursor in the synthesis of herbicides and pesticides.
Specialty ChemicalsEmployed in formulating various industrial chemicals due to its stability under different conditions.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]propanal involves its interaction with various molecular targets and pathways:

Biological Activity

3-[4-(Trifluoromethyl)phenyl]propanal, a compound notable for its trifluoromethyl group, exhibits various biological activities that make it a subject of interest in biochemical and pharmaceutical research. This article explores its biochemical properties, mechanisms of action, and implications in scientific research.

This compound plays a crucial role in multiple biochemical reactions. It has been shown to interact with cytochrome P450 enzymes, which are vital for the metabolism of numerous substances within the body. These interactions can lead to either inhibition or activation of enzyme activity, depending on the specific context and enzyme involved.

Table 1: Interaction with Cytochrome P450 Enzymes

Enzyme TypeInteraction TypeEffect on Activity
Cytochrome P450 1A2InhibitionReduced metabolic rate
Cytochrome P450 3A4ActivationEnhanced drug metabolism

Cellular Effects

The compound significantly influences cellular processes, including cell signaling pathways and gene expression. Notably, it impacts the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it alters the expression of genes associated with metabolic processes, thereby affecting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes' active sites, preventing substrate binding and subsequent catalytic activity.
  • Gene Expression Modulation : Its interaction with cellular components can lead to changes in gene expression patterns, influencing overall cellular function.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary over time and with dosage levels in laboratory settings. For instance:

  • Low Doses : Minimal biological effects observed.
  • High Doses : Significant toxic effects, including liver damage and metabolic alterations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, affecting metabolic flux and levels of various metabolites in the body. The metabolism typically involves oxidation and reduction reactions that yield different metabolites.

Table 2: Metabolic Products

Reaction TypeProduct
Oxidation3-[4-(Trifluoromethyl)phenyl]propanoic acid
Reduction3-[4-(Trifluoromethyl)phenyl]propanol

Transport and Distribution

The compound's transport within cells is facilitated by interactions with transporters and binding proteins. This influences its localization and accumulation in specific tissues, which can affect its biological activity.

Subcellular Localization

The subcellular localization of this compound is vital for its function. Targeting signals or post-translational modifications direct the compound to specific organelles, impacting its interactions with other biomolecules.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry : Used as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biology : A tool for studying enzyme-catalyzed reactions and metabolic pathways.
  • Medicine : Serves as a precursor for drugs like Cinacalcet, used to treat secondary hyperparathyroidism.
  • Industry : Employed in producing agrochemicals and specialty chemicals .

Case Studies

Recent studies have highlighted the compound's potential in drug development:

  • A study demonstrated that modifications to the trifluoromethyl group could enhance selectivity towards specific enzyme targets, leading to improved therapeutic profiles for pain management drugs .
  • Another investigation focused on optimizing synthetic routes for this compound to improve yield and purity for pharmaceutical applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJLHYZMTYVILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616959
Record name 3-[4-(Trifluoromethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166947-09-7
Record name 3-[4-(Trifluoromethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Trifluoromethyl)phenyl]propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In an inert atmosphere, 3-(4-trifluoromethyl-phenyl)-propan-1-ol (1.02 g, 5 mmol) was dissolved in DCM (10 ml) and slowly added to a suspension of PCC (1.61 g, 7.5 mmol) in anhydrous DCM (15 ml). Stirring was continued for 4 h at rt. Anhydrous heptane (10 ml) was added to the reaction mixture followed by filtration over a pad of silicagel (15 g). The filtrate was evaporated to give 850 mg of 3-(4-trifluoromethyl-phenyl)-propionaldehyde. LC-MS: tR=0.94 min; [M+H]+=no ionisation.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.61 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice-cooled orange suspension of pyridinium chlorochromate (3.659 g; 16.896 mmol) in anhydrous DCM (20 ml) was added dropwise a solution of 3-(4-trifluoromethyl-phenyl)-propan-1-ol (2.300 g; 11.264 mmol) in anhydrous DCM (35 ml). The resulting black suspension was allowed to warm-up to rt and was stirred under nitrogen for 3 h. The reaction mixture was directly filtered over silicagel using DCM. After concentration to dryness under reduced pressure, the product 3-(4-trifluoromethyl-phenyl)-propionaldehyde was isolated as a pale yellow oil (1.970 g; 86.5%). LC-MS: tR=0.95 min.; [M+H]+: no ionisation.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.659 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The above 3-(4-trifluoromethylphenyl)propionic acid ethylester 81.0 g (329 mmol) was stirred in toluene 500 ml while the temperature was cooled to −60° C., and a 1.01 M of toluene solution 329 ml (332 mmol) of DIBAL was added dropwise, and the mixture was stirred at −55° C. for 15 minutes. At the same temperature, a saturated ammonium chloride aqueous solution 200 ml was added dropwise to the reactant, and the mixture was heated to room temperature and stirred for 30 minutes. Ether 100 ml was added to the reactant, and the mixture was stirred at room temperature for one hour, and magnesium sulfate was added, and the suspension was filtered with cerite. The filtrate was washed with water, the organic layer was dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: toluene) to obtain 3-(4-trifluoromethylphenyl)propanal 62.5 g (309 mmol). The yield was 93.9% from 3-(4-trifluorophenyl)propionic acid ethylester.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
329 mL
Type
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Reaction Step Four
Name
Quantity
100 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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